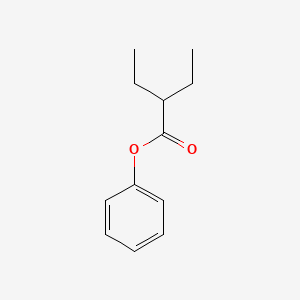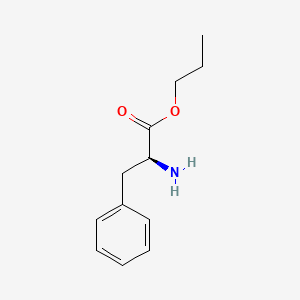
Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate
Vue d'ensemble
Description
Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate: is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and an oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methoxyphenyl group can be oxidized to a phenol using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed:
Substitution: Methyl 3-methoxy-3-(3-methoxyphenyl)-2-oxopropanoate.
Reduction: Methyl 3-chloro-3-(3-methoxyphenyl)-2-hydroxypropanoate.
Oxidation: Methyl 3-chloro-3-(3-hydroxyphenyl)-2-oxopropanoate.
Applications De Recherche Scientifique
Chemistry: Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and mechanism.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The oxopropanoate moiety can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.
Comparaison Avec Des Composés Similaires
- Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropanoate
- Methyl 3-chloro-3-(2-methoxyphenyl)-2-oxopropanoate
- Methyl 3-bromo-3-(3-methoxyphenyl)-2-oxopropanoate
Uniqueness: Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. The chloro group provides a site for nucleophilic substitution, while the oxopropanoate moiety offers versatility in chemical transformations.
Propriétés
IUPAC Name |
methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-8-5-3-4-7(6-8)9(12)10(13)11(14)16-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJMTOZIDLSULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B3271500.png)
